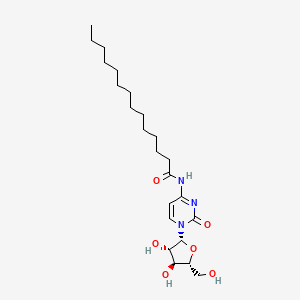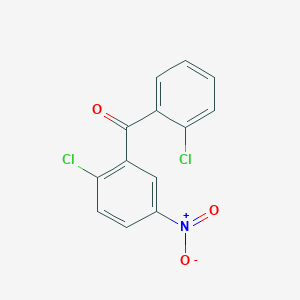
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-5-nitrobenzophenone is an organic compound with the molecular formula C13H7Cl2NO3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C, followed by acid treatment, filtration, and crystallization to obtain the final product .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimizations for yield and safety. The use of environmentally friendly solvents and recyclable by-products is emphasized to ensure the process is sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products
Reduction: The major product is 2,2’-Dichloro-5-aminobenzophenone.
Substitution: Products vary depending on the substituent introduced, such as 2,2’-Dichloro-5-methoxybenzophenone when methoxide is used.
Scientific Research Applications
2,2’-Dichloro-5-nitrobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-5-nitrobenzophenone depends on its application. In the synthesis of benzodiazepines, for example, it reacts with ethylenediamine to form an intermediate benzodiazepine, which is then oxidized to benzodiazepinone . The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Similar in structure but with an amino group instead of a nitro group.
2-Amino-2’,5-dichlorobenzophenone: Contains an additional chlorine atom and an amino group.
2-Amino-2’-chloro-5-nitrobenzophenone: Similar but with an amino group in place of one chlorine atom.
Properties
Molecular Formula |
C13H7Cl2NO3 |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H |
InChI Key |
DWAPEQQGSYXCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


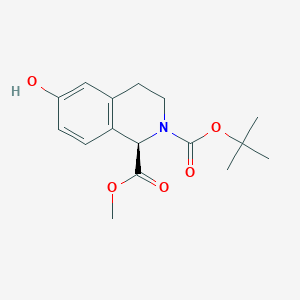
![6-(Chloromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B8533683.png)
![4-[2-(Benzyloxy)ethoxy]benzene-1,2-diamine](/img/structure/B8533686.png)
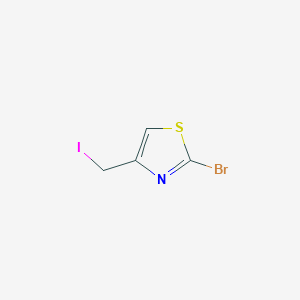
![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)

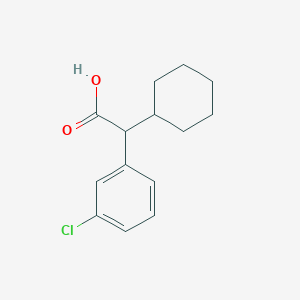
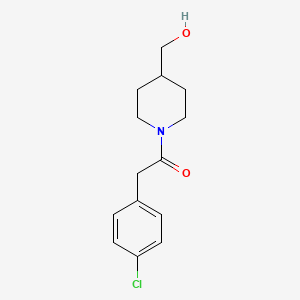
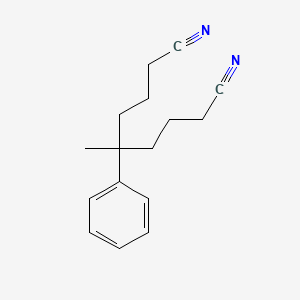
![8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one](/img/structure/B8533711.png)
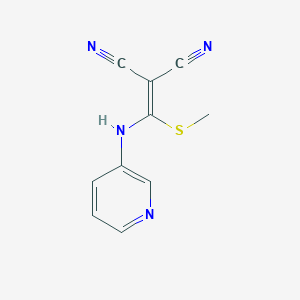

![7-(3,4,5-Trimethoxy-phenyl)-[1.6]naphthyridine-5-ol](/img/structure/B8533738.png)
